Prinomide

Immunomodulation Adjuvant arthritis Monocyte activation

Prinomide (CAS 77639-66-8, CGS 10787B) is a carbamoylpyrrolepropionitrile-derivative nonsteroidal anti-inflammatory drug (NSAID) developed by Ciba-Geigy as an orally active agent with disease-modifying potential for rheumatoid arthritis. Chemically designated as 2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide (molecular formula C15H13N3O2, MW 267.29 g/mol), it is frequently procured as the triethanolamine salt (prinomide tromethamine, CAS 77639-70-4) for research applications.

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
CAS No. 77639-66-8
Cat. No. B1214182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrinomide
CAS77639-66-8
Synonyms1-methyl-beta-oxo-alpha-(phenylcarbamoyl)-2-pyrrolepropionitrile 2-(N,N-bis(2-hydroxyethyl)amino)ethanol (1:1)salt
CGS 10787B
CGS-10787-B
prinomide
Molecular FormulaC15H13N3O2
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESCN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H13N3O2/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11/h2-9,12H,1H3,(H,17,20)
InChIKeyKBQUAIAGRLAZGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prinomide (CAS 77639-66-8) for Research Procurement: CGS 10787B NSAID with Immunomodulatory Activity


Prinomide (CAS 77639-66-8, CGS 10787B) is a carbamoylpyrrolepropionitrile-derivative nonsteroidal anti-inflammatory drug (NSAID) developed by Ciba-Geigy as an orally active agent with disease-modifying potential for rheumatoid arthritis [1]. Chemically designated as 2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide (molecular formula C15H13N3O2, MW 267.29 g/mol), it is frequently procured as the triethanolamine salt (prinomide tromethamine, CAS 77639-70-4) for research applications [2]. Unlike conventional NSAIDs, prinomide exhibits dual inhibitory activity on cyclooxygenase (COX) and lipoxygenase (LOX) pathways while demonstrating a unique pharmacokinetic profile characterized by mutually dependent saturable and competitive protein binding with its primary plasma metabolite [3][4].

Why Prinomide (CAS 77639-66-8) Cannot Be Interchanged with Conventional NSAIDs or Other Immunomodulatory Candidates


Prinomide occupies a distinct mechanistic and pharmacokinetic space that precludes simple substitution with in-class compounds. At the mechanistic level, while many conventional NSAIDs (e.g., indomethacin, diclofenac) exert anti-inflammatory effects primarily via COX inhibition, prinomide demonstrates a broader pharmacological footprint by modulating COX and LOX pathways alongside immunomodulatory endpoints—reducing Ia antigen expression, soluble interleukin-1 (sIL-1) production, and membrane-bound IL-1 (mIL-1) activity simultaneously, a pattern not observed with diclofenac despite its clinical efficacy [1]. At the pharmacokinetic level, prinomide exhibits nonlinear total drug behavior driven by mutually dependent saturable and competitive Langmuir-type plasma protein binding between prinomide and its p-hydroxy metabolite—a phenomenon that fundamentally alters exposure-response relationships in a manner not replicated by standard NSAIDs [2]. These compound-specific properties—spanning both target engagement and systemic disposition—necessitate compound-level verification in research protocols, as substitution with another NSAID or immunomodulator would yield non-equivalent experimental outcomes.

Prinomide (CGS 10787B) Quantified Differentiation: Comparative Data for Evidence-Based Selection


Triple-Parameter Immunomodulation in Adjuvant Arthritis Model: Prinomide vs. Indomethacin, Diclofenac, and Levamisole

In established rat adjuvant disease (AD), prinomide (10 mg/kg/day p.o., days 18–31) simultaneously reduced all three monocyte activation parameters measured—Ia antigen expression, sIL-1 production, and mIL-1 activity—whereas comparator agents exhibited only partial or no effects on these endpoints. Indomethacin (1 mg/kg/day) reduced only sIL-1 production; levamisole (10 mg/kg/day) reduced only Ia expression and mIL-1 activity; and diclofenac (1 mg/kg/day) produced no measurable effect on any of the three parameters, despite being clinically effective in this model [1]. This indicates that prinomide engages a broader immunomodulatory mechanism than either COX-selective NSAIDs (indomethacin, diclofenac) or the immunomodulator levamisole.

Immunomodulation Adjuvant arthritis Monocyte activation

Anti-Inflammatory Efficacy in Adjuvant Arthritis: Equivalent Rank Order to Indomethacin and Diclofenac

In the rat adjuvant arthritis model, prinomide (10 and 20 mg/kg/day p.o., days 18–31) demonstrated anti-inflammatory efficacy comparable to indomethacin (1 mg/kg) and diclofenac sodium (0.5 and 1 mg/kg). The relative rank order of drug efficacy did not differ when assessed by change in paw circumference (day 31 minus day 17) or by blood marker analyses including hyaluronate, prostaglandin E2, ESR, total PMN, and albumin [1]. This establishes prinomide as an effective anti-inflammatory agent with efficacy equivalent to established clinical NSAIDs in this model.

Anti-inflammatory efficacy Adjuvant arthritis Paw edema

Nonlinear Pharmacokinetics Driven by Competitive Metabolite-Protein Binding Interaction

Prinomide exhibits a distinctive nonlinear pharmacokinetic profile in humans. Following oral administration of 250, 500, and 1000 mg q12h for 28 days, total prinomide and its primary p-hydroxy metabolite displayed nonlinear characteristics, whereas free (unbound) drug and metabolite concentrations remained dose-proportional [1]. This nonlinearity arises from mutually dependent saturable and competitive Langmuir-type plasma protein binding between prinomide and its p-hydroxy metabolite—a pharmacokinetic phenomenon not described for comparator NSAIDs such as indomethacin or diclofenac, whose protein binding is typically linear and non-competitive [2].

Pharmacokinetics Protein binding Nonlinear kinetics

Extended Terminal Half-Life Supporting Once-Daily or Less Frequent Dosing Regimens

Prinomide exhibits a prolonged terminal plasma half-life of 24 to 41 hours in cynomolgus monkeys following multiple oral dosing with 14C-labeled drug [1]. This extended half-life exceeds that of commonly used research NSAIDs such as diclofenac (terminal half-life approximately 1–2 hours in rats, 1–3 hours in humans) and indomethacin (approximately 4–6 hours in humans) [2][3], suggesting that prinomide may support once-daily or less frequent dosing in preclinical models, reducing handling stress in chronic inflammation studies.

Pharmacokinetics Half-life Dosing interval

Dual COX/LOX Inhibition Profile with Disease-Modifying Potential

Prinomide exerts its anti-inflammatory activity through inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, distinguishing it from COX-selective NSAIDs such as indomethacin and diclofenac [1][2]. Dual inhibitors offer two potential advantages: broader anti-inflammatory activity by blocking both major arachidonic acid metabolic pathways, and a theoretical reduction in gastrointestinal adverse effects associated with COX-1 inhibition, though direct comparative ulcerogenicity data for prinomide vs. conventional NSAIDs remain limited in the available literature [3].

Mechanism of action Dual inhibition Arachidonic acid cascade

Prinomide Research Applications: Disease-Modifying Anti-Inflammatory and Immunomodulatory Studies


Investigating Disease-Modifying Mechanisms in Rheumatoid Arthritis Models

Prinomide is suited for studies examining disease-modifying activity in chronic inflammatory arthritis. In a clinical assessment of 15 patients with active rheumatoid arthritis, prinomide demonstrated statistically significant improvements in articular index from Week 8 (p<0.01), summated change score from Week 12 (p<0.05), and pain score from Week 16 (p<0.05), supporting its use in translational RA research [1]. The compound's triple-parameter immunomodulatory profile in rat adjuvant disease (simultaneous reduction of Ia expression, sIL-1 production, and mIL-1 activity) distinguishes it from COX-selective NSAIDs and provides a validated in vivo model for exploring disease-modifying pathways beyond prostaglandin inhibition [2].

Studying Competitive Metabolite-Protein Binding Interactions

Prinomide serves as a model compound for investigating mutually dependent saturable and competitive protein binding between a parent drug and its metabolite. The nonlinear pharmacokinetics of total prinomide, driven by competitive Langmuir-type plasma protein binding with its p-hydroxy metabolite, provide a well-characterized system for studying non-linear pharmacokinetic phenomena that may impact therapeutic drug monitoring strategies or drug-drug interaction prediction models [1]. This unique interaction profile is not replicated by standard NSAIDs and offers a distinct experimental platform.

Comparing Immunomodulatory vs. Pure Anti-Inflammatory Pharmacological Effects

Prinomide enables direct comparative studies of agents with differing mechanistic profiles in the same experimental system. The rat adjuvant arthritis model, in which prinomide (10 mg/kg), indomethacin (1 mg/kg), and diclofenac (0.5–1 mg/kg) were dosed under identical conditions, provides a validated framework for dissecting the relative contributions of pure COX inhibition versus broader immunomodulatory activity on disease progression endpoints [1][2]. The finding that all three agents produce comparable anti-inflammatory efficacy (paw circumference reduction) despite divergent effects on monocyte activation parameters permits researchers to isolate immunomodulatory effects from anti-inflammatory effects in study design.

Dual COX/LOX Pathway Inhibition Research

Prinomide is appropriate for research applications requiring simultaneous inhibition of both cyclooxygenase and lipoxygenase arms of the arachidonic acid cascade. The dual COX/LOX inhibition profile distinguishes prinomide from COX-selective comparators and enables investigation of inflammatory pathologies where both prostaglandin and leukotriene mediators contribute to disease progression [1]. This mechanistic distinction is particularly relevant in studies evaluating the theoretical gastrointestinal safety advantages of dual-pathway blockade relative to COX-1-selective NSAID inhibition [2].

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